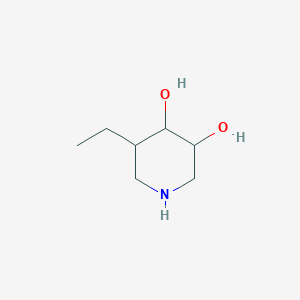
5-Ethylpiperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3,4-diol typically involves the dihydroxylation of 5-ethylpiperidine. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium, often at room temperature, to yield the desired diol .
Industrial Production Methods: Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethylpiperidine-3,4-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3,4-diol: A dihydroxypyridine with similar hydroxyl functionalities but a different ring structure.
Piperidine-3,4-diol: A non-ethylated version of 5-Ethylpiperidine-3,4-diol with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
5-ethylpiperidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-2-5-3-8-4-6(9)7(5)10/h5-10H,2-4H2,1H3 |
InChI-Schlüssel |
UIALTIIMHGHQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
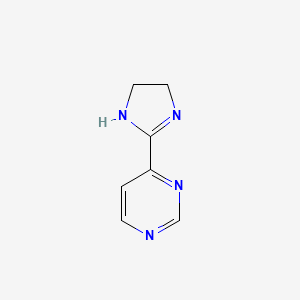

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

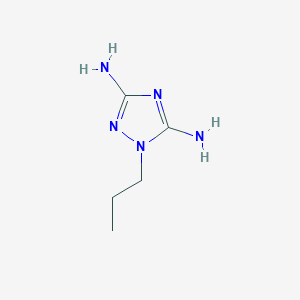

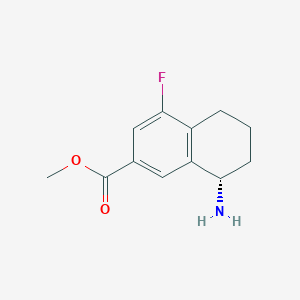
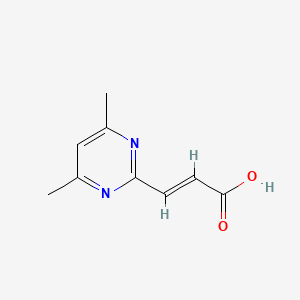
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
